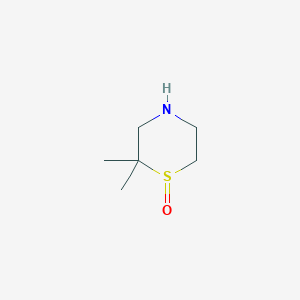![molecular formula C12H18N2O B6258948 [4-methyl-2-(morpholin-4-yl)phenyl]methanamine CAS No. 1248247-52-0](/img/new.no-structure.jpg)
[4-methyl-2-(morpholin-4-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-methyl-2-(morpholin-4-yl)phenyl]methanamine is an organic compound with the molecular formula C12H18N2O. It is a derivative of benzenemethanamine, featuring a morpholine ring and a methyl group attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-2-(morpholin-4-yl)phenyl]methanamine typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with morpholine under reductive amination conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[4-methyl-2-(morpholin-4-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
[4-methyl-2-(morpholin-4-yl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study biological pathways.
Wirkmechanismus
The mechanism of action of [4-methyl-2-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-methyl-2-(piperidin-4-yl)phenyl]methanamine: Similar structure but with a piperidine ring instead of a morpholine ring.
[4-methyl-2-(pyrrolidin-4-yl)phenyl]methanamine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
[4-methyl-2-(azepan-4-yl)phenyl]methanamine: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in [4-methyl-2-(morpholin-4-yl)phenyl]methanamine imparts unique chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1248247-52-0 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.3 |
Reinheit |
90 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)
